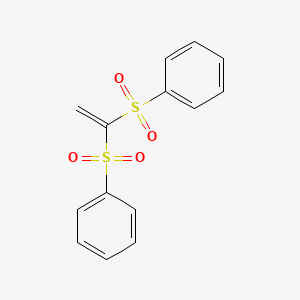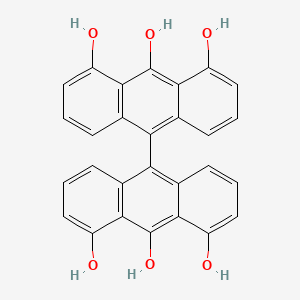
Anthralin 10,10'-dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of anthralin 10,10’-dimer involves the oxidative coupling of anthralin. This process can be achieved through various methods, including:
Chemical Oxidation: Using oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate under controlled conditions to facilitate the dimerization of anthralin.
Electrochemical Methods: Employing electrochemical cells to induce the oxidation and subsequent dimerization of anthralin.
Industrial Production Methods: While specific industrial production methods for anthralin 10,10’-dimer are not extensively documented, the principles of large-scale chemical synthesis, such as batch reactors and continuous flow systems, can be applied to scale up the oxidative coupling process.
Chemical Reactions Analysis
Types of Reactions: Anthralin 10,10’-dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be further oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the dimer back to its monomeric form or other reduced species.
Substitution: The hydroxyl groups on the dimer can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium ferricyanide, ceric ammonium nitrate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Monomeric anthralin and reduced derivatives.
Substitution Products: Various substituted anthralin derivatives.
Scientific Research Applications
Anthralin 10,10’-dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study redox reactions and dimerization processes.
Biology: Investigated for its interactions with cellular components, such as mitochondrial membranes.
Medicine: Explored for its potential therapeutic effects in treating skin conditions like psoriasis.
Industry: Utilized in the development of topical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of anthralin 10,10’-dimer involves its interaction with cellular components, particularly within the mitochondria. The dimer can modulate the redox status of mitochondrial membranes, affecting processes such as:
Inhibition of Mitochondrial Functions: The dimer inhibits mitochondrial oxygen uptake and adenosine triphosphate synthesis.
Generation of Reactive Oxygen Species: The dimer can induce the formation of reactive oxygen species, leading to oxidative stress and cellular damage.
Modulation of Redox Components: The dimer acts as an electron donor to inner mitochondrial membrane-associated redox components.
Comparison with Similar Compounds
Anthralin: The monomeric form of the dimer, widely used in psoriasis treatment.
Anthraquinone: A metabolite of anthralin with distinct chemical properties.
Chrysarobin: A natural product similar to anthralin, used in traditional medicine.
Comparison:
Anthralin 10,10’-dimer vs. Anthralin: The dimer is a weaker inhibitor of mitochondrial functions compared to anthralin.
Anthralin 10,10’-dimer vs. Anthraquinone: The dimer has different redox properties and does not function as an electron donor like anthralin.
Anthralin 10,10’-dimer vs. Chrysarobin: The dimer is a synthetic compound with more controlled and predictable properties compared to the natural product chrysarobin.
Properties
IUPAC Name |
10-(4,5,10-trihydroxyanthracen-9-yl)anthracene-1,8,9-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,29-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNYGANIYRQQLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C(=CC=C3)O)C(=C2C(=C1)O)O)C4=C5C=CC=C(C5=C(C6=C4C=CC=C6O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202676 |
Source


|
| Record name | Anthralin 10,10'-dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54304-27-7 |
Source


|
| Record name | Anthralin 10,10'-dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054304277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthralin 10,10'-dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
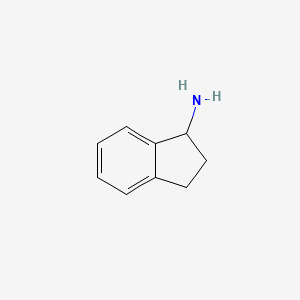
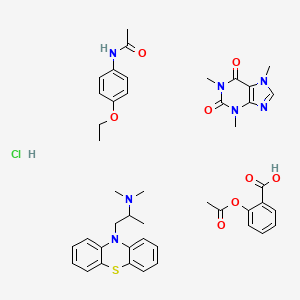
![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)
![Ethyl (5-amino-3-((methyl(phenyl)amino)methyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1206347.png)

![6,10-Dimethylbenzo[a]pyrene](/img/structure/B1206352.png)
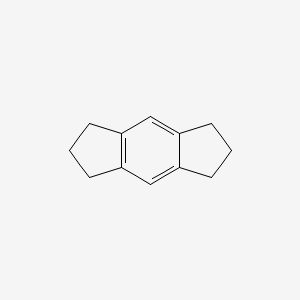
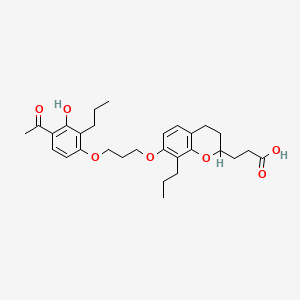

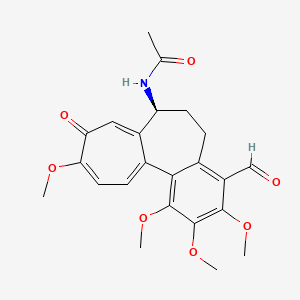
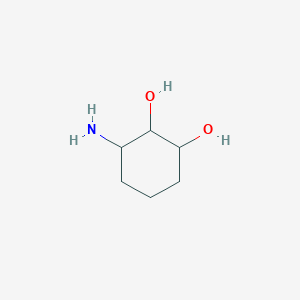
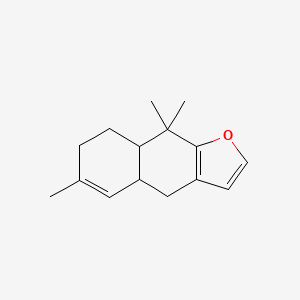
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1206361.png)
